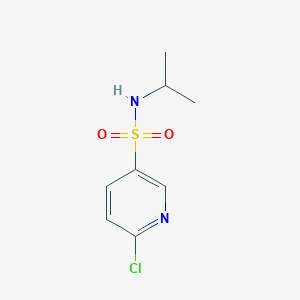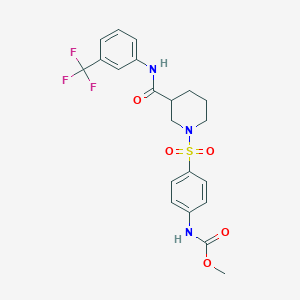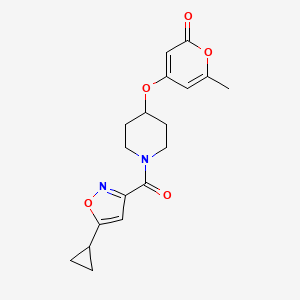
N1-(3,5-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of derivatives related to N1-(3,5-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves various synthetic strategies. For instance, the reaction of certain quinolinone derivatives with pyridine has afforded corresponding pyridinium salts, leading to the development of new dyes upon further reaction with specific aldehydes, indicating the synthetic versatility of quinolinone derivatives in chemical reactions (Yelenich et al., 2016). Additionally, Lewis acid-catalyzed reactions have been utilized for the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the potential for diverse compound formation through selective yields based on the electronic nature of reactants (Lu & Shi, 2007).
Molecular Structure Analysis Crystal structure determination by X-ray diffraction analysis plays a crucial role in understanding the molecular structure of related compounds. For example, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide revealed intermolecular hydrogen bonds and provided insights into its spatial arrangement, which is essential for the analysis of molecular interactions and properties (Hirano et al., 2004).
Chemical Reactions and Properties Chemical reactions involving compounds similar to the target molecule often result in the formation of diverse structures through processes such as Lewis acid catalysis, condensation, and cyclization. These reactions enable the synthesis of pyrrolidine, tetrahydroquinoline derivatives, and other cyclic compounds, highlighting the chemical reactivity and transformation capabilities of these molecules (Lu & Shi, 2007).
Physical Properties Analysis The physical properties of chemical compounds, including solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. Analyzing the crystal structure provides detailed information about the arrangement of molecules, which can influence the compound's physical properties (Hirano et al., 2004).
Chemical Properties Analysis The chemical properties of compounds like this compound can be inferred from studies on similar molecules. Their reactivity, stability, and interaction with other chemical entities are key aspects of their chemical properties, which can be understood through synthetic routes and reaction mechanisms (Yelenich et al., 2016).
Scientific Research Applications
Synthesis and Electronic Properties
Compounds structurally related to "N1-(3,5-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" are often explored for their unique electronic and absorption properties. For instance, the synthesis and analysis of related dyes and their electronic spectra reveal insights into the nature of electronic transitions and quantum-chemical simulation of spatial and electronic structures. These compounds are studied for their potential in applications such as organic dyes, electronic materials, and optical devices due to their specific absorption spectra and electronic transitions (Yelenich et al., 2016).
Anticancer Potential
Some derivatives similar in structure have been evaluated for their anticancer properties, particularly as topoisomerase I-targeting agents. These studies highlight the potential of such compounds in developing new anticancer drugs with specific mechanisms of action, offering insights into the design and optimization of therapeutic agents (Ruchelman et al., 2004).
Myorelaxant Activity
Research into hexahydroquinoline derivatives, which share a similar structural motif with the target compound, has demonstrated potential myorelaxant activities. These findings could suggest avenues for the development of new treatments for conditions requiring muscle relaxation (Gündüz et al., 2008).
Antiviral and Antibacterial Activities
Compounds with structural similarities have been studied for their antiviral activities against various viruses. While many show no significant activity, specific modifications can lead to compounds with potent effects, highlighting the importance of structural optimization in drug development (Ivashchenko et al., 2014). Additionally, antibacterial studies of quinoline and naphthyridine derivatives indicate the potential for developing new antibiotics, particularly for treating Gram-positive infections with excellent oral activity (Hagen et al., 1994).
Material Science Applications
Investigations into cyclometalated iridium complexes for their photophysical properties, including dual-emission characteristics and mechanoluminescence, suggest applications in materials science. These properties are crucial for developing advanced materials for organic light-emitting diodes (OLEDs) and data security protection (Tsuboyama et al., 2003).
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-13-19(2)15-22(14-18)28-26(32)25(31)27-17-24(30-11-4-5-12-30)21-8-9-23-20(16-21)7-6-10-29(23)3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJGMNOSYXSTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)


![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)
![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)
![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)